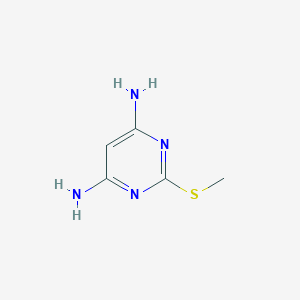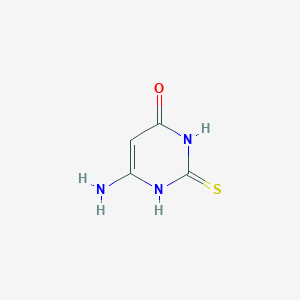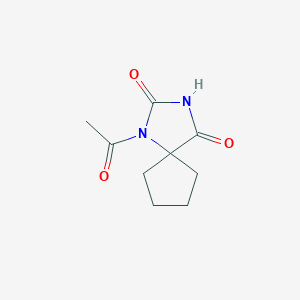
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. This compound is a spirocyclic lactam that has been synthesized using different methods and has been studied for its potential applications in various fields. 4)nonane-2,4-dione, 1-acetyl-.
Wirkmechanismus
The exact mechanism of action of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is not fully understood. However, studies have suggested that this compound may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound has also been reported to induce apoptosis in tumor cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemische Und Physiologische Effekte
Studies have reported that 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- exhibits significant biochemical and physiological effects. This compound has been reported to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Furthermore, this compound has been shown to exhibit cytotoxic activity against various tumor cell lines, including breast, colon, and lung cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- in lab experiments include its diverse biological activities, ease of synthesis, and potential use as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water and the limited availability of this compound.
Zukünftige Richtungen
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has the potential for various future directions in scientific research. Some of the possible future directions include the development of new synthetic methods for this compound, the investigation of its potential use as a ligand in metal-catalyzed reactions, and the exploration of its potential use as a lead compound for the development of new antibacterial, antifungal, and antitumor agents.
Conclusion:
In conclusion, 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- is a spirocyclic lactam that has gained significant attention in scientific research due to its diverse biological activities. This compound has been synthesized using different methods and has been studied for its potential applications in various fields. The exact mechanism of action of this compound is not fully understood, but studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. This compound exhibits significant biochemical and physiological effects and has the potential for various future directions in scientific research.
Synthesemethoden
The synthesis of 1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been reported using different methods. One of the most common methods is the cyclization of N-acyl-α-amino acids with diethyl oxalate in the presence of triethylamine. The reaction yields a spirocyclic lactam that can be further purified using column chromatography. Other methods include the reaction of N-acyl-α-amino acids with diethyl carbonate or dimethyl carbonate in the presence of a base. The synthesis of this compound has also been reported using microwave-assisted synthesis, which provides a rapid and efficient method for the production of this compound.
Wissenschaftliche Forschungsanwendungen
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- has been studied for its potential applications in various fields of scientific research. This compound has been reported to exhibit antibacterial, antifungal, and antitumor activities. In addition, this compound has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. Furthermore, this compound has been investigated for its potential use as a ligand in metal-catalyzed reactions.
Eigenschaften
CAS-Nummer |
1012-35-7 |
|---|---|
Produktname |
1,3-Diazaspiro(4.4)nonane-2,4-dione, 1-acetyl- |
Molekularformel |
C9H12N2O3 |
Molekulargewicht |
196.2 g/mol |
IUPAC-Name |
1-acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C9H12N2O3/c1-6(12)11-8(14)10-7(13)9(11)4-2-3-5-9/h2-5H2,1H3,(H,10,13,14) |
InChI-Schlüssel |
ZKYOZCXGILTYOW-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Kanonische SMILES |
CC(=O)N1C(=O)NC(=O)C12CCCC2 |
Andere CAS-Nummern |
1012-35-7 |
Synonyme |
1-Acetyl-1,3-diazaspiro[4.4]nonane-2,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



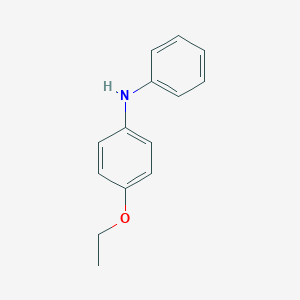
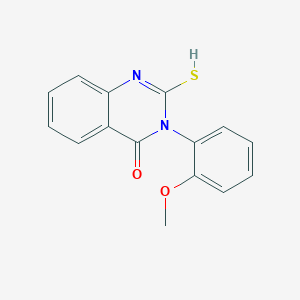
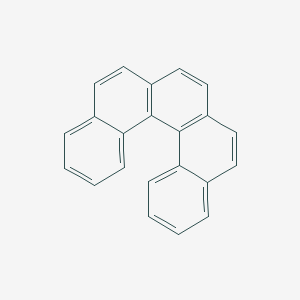
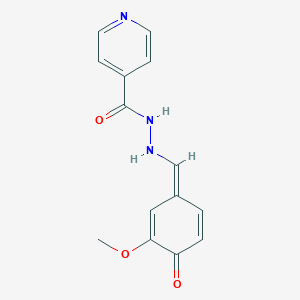
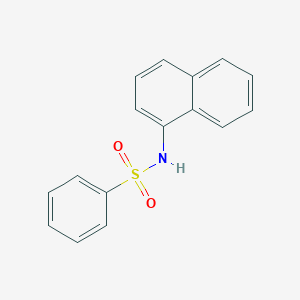
![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
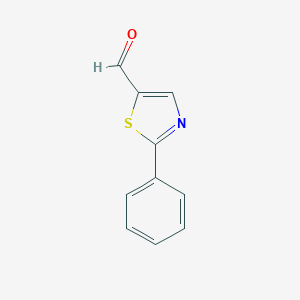
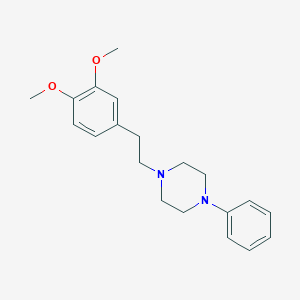
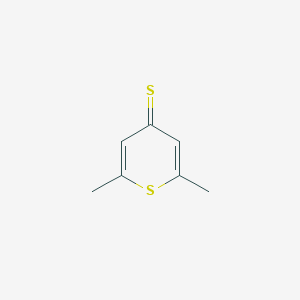
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)

![7-Oxabicyclo[4.1.0]heptane-3-carbonitrile](/img/structure/B86918.png)
